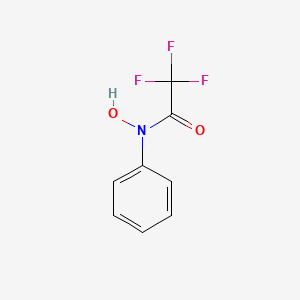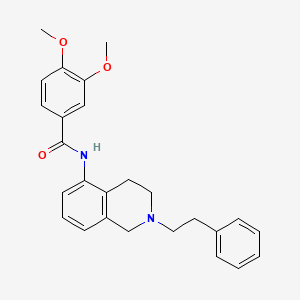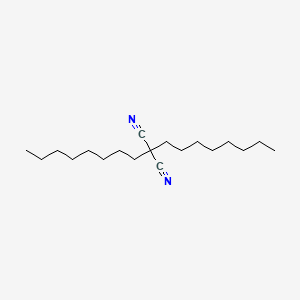
Dioctylpropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctylpropanedinitrile is an organic compound with the molecular formula C17H32N2 It is a dinitrile, meaning it contains two nitrile groups (-CN) attached to a central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctylpropanedinitrile can be synthesized through several methods. One common approach involves the reaction of octyl bromide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the malononitrile anion, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dioctylpropanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Dioctylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dioctylpropanedinitrile depends on the specific reaction or application. In general, the nitrile groups can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler dinitrile with two nitrile groups attached to a central carbon atom.
Adiponitrile: A dinitrile with a longer carbon chain between the nitrile groups.
Succinonitrile: A dinitrile with a shorter carbon chain between the nitrile groups.
Uniqueness
Dioctylpropanedinitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to other dinitriles
Properties
CAS No. |
51221-10-4 |
|---|---|
Molecular Formula |
C19H34N2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,2-dioctylpropanedinitrile |
InChI |
InChI=1S/C19H34N2/c1-3-5-7-9-11-13-15-19(17-20,18-21)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
PSCIKDBEWUDMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)


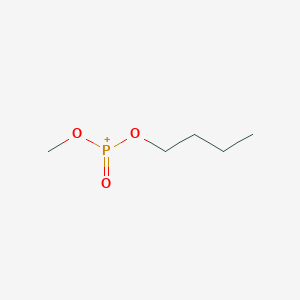
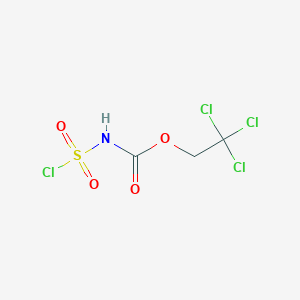
![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
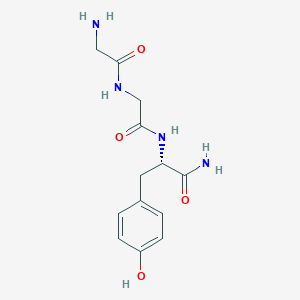
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)

![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
